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Introduction
TD-004 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the

degradation of the Anaplastic Lymphoma Kinase (ALK) protein, a key oncogenic driver in

various cancers, including non-small cell lung cancer. As a heterobifunctional molecule, TD-004
functions by hijacking the cell's natural protein disposal system. It is composed of a ligand that

binds to ALK, a linker molecule, and a ligand that recruits the Von Hippel-Lindau (VHL) E3

ubiquitin ligase. This technical guide provides a comprehensive overview of the binding affinity

of TD-004, the experimental protocols used for its characterization, and its mechanism of

action.

Data Presentation: Binding Affinity and Potency
The binding affinity and functional potency of TD-004 and its constituent components have

been characterized through various biochemical and cell-based assays. The following tables

summarize the key quantitative data available.
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Molecule Target Assay Type Value Cell Lines Reference

TD-004
ALK Fusion

Protein

Cell

Proliferation

Inhibition

(IC50)

0.058 µM SU-DHL-1 [1]

Cell

Proliferation

Inhibition

(IC50)

0.18 µM H3122 [1]

Ceritinib
ALK Kinase

Domain

Isothermal

Titration

Calorimetry

(Kd)

33.5 ± 9 nM

N/A

(Recombinan

t Protein)

[2]

Representativ

e VHL

Ligands (e.g.,

VH032,

VH101)

Von Hippel-

Lindau (VHL)

Biophysical

Assays (Kd)

44 nM - 185

nM

N/A

(Recombinan

t Protein)

[3]

Experimental Protocols
The characterization of TD-004 involves a series of sophisticated experimental protocols to

determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing

protein degradation.

ALK Binding Affinity Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay is designed to quantify the binding of the ALK-targeting component of the PROTAC

to the ALK protein.

Principle: The assay is based on the proximity of a donor fluorophore (Europium cryptate-

labeled anti-tag antibody) and an acceptor fluorophore (XL665-labeled ligand or antibody).

When the donor and acceptor are brought into close proximity through a binding event,
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excitation of the donor leads to a fluorescent signal from the acceptor through Förster

Resonance Energy Transfer (FRET).

Materials:

Recombinant ALK kinase domain (tagged, e.g., with GST or His)

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

Biotinylated tracer ligand that binds to ALK

Streptavidin-XL665 (acceptor)

TD-004 or Ceritinib (as competitor)

Assay buffer

Microplates (e.g., 384-well)

Procedure:

Prepare serial dilutions of the test compound (TD-004 or ceritinib).

In a microplate, add the recombinant ALK protein, the biotinylated tracer ligand, and the

test compound.

Incubate to allow binding to reach equilibrium.

Add the HTRF detection reagents: Europium cryptate-labeled anti-tag antibody and

Streptavidin-XL665.

Incubate to allow the detection reagents to bind.

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm

and 620 nm.

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the concentration of the test

compound to determine the IC50 or Ki.
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VHL Binding Affinity Assay (AlphaScreen)
This assay is used to measure the binding of the VHL ligand component of the PROTAC to the

VHL E3 ligase.

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology

utilizes donor and acceptor beads that, when in close proximity, generate a

chemiluminescent signal.

Materials:

Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B), often

tagged (e.g., His-tagged).

Biotinylated VHL ligand.

Streptavidin-coated Donor beads.

Nickel Chelate Acceptor beads (for His-tagged protein).

TD-004 or unconjugated VHL ligand (as competitor).

Assay buffer.

Microplates.

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, add the recombinant VHL protein complex, the biotinylated VHL ligand,

and the test compound.

Incubate to allow for competitive binding.

Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

Incubate in the dark to allow bead-protein-ligand complex formation.
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Read the plate on an AlphaScreen-compatible plate reader.

The signal will decrease in the presence of a competitor. Plot the signal against the

competitor concentration to determine the IC50.

Western Blot for ALK Degradation
This is a cell-based assay to confirm and quantify the degradation of the target protein.

Procedure:

Culture ALK-positive cancer cell lines (e.g., SU-DHL-1, H3122) in appropriate media.

Treat the cells with varying concentrations of TD-004 for a specified time course (e.g., 2, 4,

8, 16, 24 hours).

Lyse the cells to extract total protein.

Determine protein concentration using a standard method (e.g., BCA assay).

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for ALK. A loading control

antibody (e.g., GAPDH or β-actin) should also be used.

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme

(e.g., HRP).

Add a chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities to determine the extent of ALK degradation relative to the

loading control.
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Mandatory Visualizations
Mechanism of Action of TD-004
TD-004 operates through the PROTAC mechanism, which is a novel therapeutic modality

focused on targeted protein degradation.
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Caption: Workflow of TD-004 mediated ALK protein degradation.

Experimental Workflow for TD-004 Evaluation
The evaluation of a PROTAC like TD-004 follows a logical progression from biochemical

characterization to cellular activity assessment.
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Caption: Logical progression for the evaluation of TD-004.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10847737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11875441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11875441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11875441/
https://www.benchchem.com/product/b1193785#td-004-binding-affinity
https://www.benchchem.com/product/b1193785#td-004-binding-affinity
https://www.benchchem.com/product/b1193785#td-004-binding-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

